Phenyl 3-chloropropanoate
Overview
Description
Phenyl 3-chloropropanoate is an organic compound with the molecular formula C₉H₉ClO₂. It is an ester derived from 3-chloropropanoic acid and phenol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Phenyl 3-chloropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 3-chloropropanoic acid and phenol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solution.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-hydroxypropanoate, 3-aminopropanoate, or 3-thiopropanoate.
Hydrolysis: 3-chloropropanoic acid and phenol.
Reduction: 3-chloropropanol and phenol.
Scientific Research Applications
Phenyl 3-chloropropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving esterases and lipases.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: Investigated for its potential as a prodrug or a building block in the design of bioactive molecules.
Mechanism of Action
The mechanism of action of phenyl 3-chloropropanoate involves its interaction with nucleophiles and enzymes. The ester bond can be hydrolyzed by esterases, releasing 3-chloropropanoic acid and phenol. The compound may also undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, leading to the formation of various derivatives.
Comparison with Similar Compounds
Phenyl 3-chloropropanoate can be compared with other similar compounds such as:
Phenyl 2-chloropropanoate: Differing by the position of the chlorine atom, which affects its reactivity and applications.
Phenyl 3-bromopropanoate:
Phenyl 3-hydroxypropanoate: The hydroxyl group provides different chemical properties and applications compared to the chlorine atom.
Uniqueness: this compound is unique due to its specific reactivity profile, which makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
phenyl 3-chloropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFRTSDUWORDLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179293 | |
Record name | Phenyl beta-chloropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24552-27-0 | |
Record name | Phenyl beta-chloropropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024552270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24552-27-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl beta-chloropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl 3-Chloropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Phenyl 3-chloropropanoate in the synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)-8-(4,6-dimethoxypyrimidin-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one?
A: this compound serves as a crucial starting material in the multi-step synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)-8-(4,6-dimethoxypyrimidin-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one. [] It is first synthesized through an acylation reaction between phenol and 3-chloropropanoyl chloride. This compound then undergoes a series of reactions including cyclization, Schmidt rearrangement, and substitution to finally yield the target dihydroisoquinolinone derivative. [] The researchers aimed to explore novel compounds with potential biological activity, and this synthetic route utilizing this compound provided a pathway to achieve that. []
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